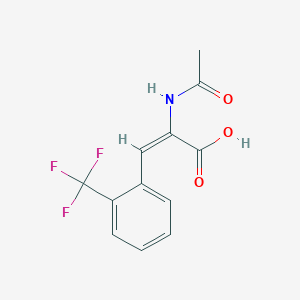

2-Trifluoromethyl-alpha-acetamidocinnamic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Trifluoromethyl-alpha-acetamidocinnamic Acid is a chemical compound with the molecular formula C12H10F3NO3 and a molecular weight of 273.20 g/mol . It is primarily used in proteomics research and is known for its solid physical state and solubility in ethanol and methanol . The compound has a melting point of 183-184°C .

Méthodes De Préparation

The synthesis of 2-Trifluoromethyl-alpha-acetamidocinnamic Acid involves several steps. One common method includes the reaction of 2-Trifluoromethylcinnamic Acid with acetic anhydride in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-Trifluoromethyl-alpha-acetamidocinnamic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-trifluoromethyl-alpha-acetamidocinnamic acid exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its bioavailability and efficacy against tumor cells .

Enzyme Inhibition

This compound has also been investigated as an inhibitor of various enzymes involved in cancer progression. For example, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to the regulation of glucose metabolism and implicated in cancer cell proliferation. The inhibition of DPP-IV by this compound suggests potential therapeutic applications in diabetes management and cancer treatment .

Synthesis and Catalysis

Chiral Ligands in Asymmetric Synthesis

The compound serves as a valuable chiral ligand in asymmetric synthesis. Its unique structure allows it to stabilize transition states during reactions, leading to high enantioselectivity in the formation of chiral amines and other biologically active compounds. Recent advancements have demonstrated that using this compound as a ligand can yield products with enantiomeric excesses exceeding 90% .

| Reaction Type | Substrate | Product | Enantiomeric Excess (%) |

|---|---|---|---|

| Hydrogenation | α-Acetamidocinnamic Acid | Chiral Amines | 90-99 |

| Reduction | α-Keto Acids | Alcohols | 87-99 |

Material Science

Cocrystallization Studies

The structural properties of this compound have been explored through cocrystallization experiments. These studies reveal how this compound can form stable cocrystals with various coformers, enhancing the solubility and stability of pharmaceutical formulations. The ability to form cocrystals is crucial for drug delivery systems, where improved solubility can lead to better therapeutic outcomes .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .

Case Study 2: Enzyme Inhibition

Another research project focused on the inhibition of DPP-IV by this compound showed that it could lower blood glucose levels in diabetic models, indicating its dual role as an antidiabetic and anticancer agent. The study highlighted the importance of structural modifications in enhancing inhibitory activity .

Mécanisme D'action

The mechanism of action of 2-Trifluoromethyl-alpha-acetamidocinnamic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in enzyme inhibition studies or drug development .

Comparaison Avec Des Composés Similaires

2-Trifluoromethyl-alpha-acetamidocinnamic Acid can be compared with other cinnamic acid derivatives, such as:

Cinnamic Acid: Lacks the trifluoromethyl and acetamido groups, making it less reactive in certain chemical reactions.

2-Trifluoromethylcinnamic Acid: Similar structure but without the acetamido group, affecting its solubility and reactivity.

Alpha-acetamidocinnamic Acid: Lacks the trifluoromethyl group, which influences its chemical properties and applications.

The uniqueness of this compound lies in its combination of trifluoromethyl and acetamido groups, which confer specific reactivity and solubility characteristics .

Activité Biologique

2-Trifluoromethyl-alpha-acetamidocinnamic acid (TFM-ACA), with the molecular formula C12H10F3NO3 and a molecular weight of 273.20 g/mol, is a compound that has garnered interest in various biological and medicinal research fields. This article explores the biological activity of TFM-ACA, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

TFM-ACA features a unique structure characterized by the presence of both trifluoromethyl and acetamido groups, which enhance its reactivity and solubility compared to other cinnamic acid derivatives. The IUPAC name for TFM-ACA is (E)-2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid. Its structure can be represented as follows:

The biological activity of TFM-ACA primarily arises from its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes, potentially altering metabolic pathways. The exact molecular targets are still under investigation, but preliminary studies suggest that TFM-ACA may interact with proteins involved in inflammatory responses and cellular signaling pathways.

Enzyme Inhibition

TFM-ACA has demonstrated enzyme inhibition properties, particularly in studies focused on anti-inflammatory mechanisms. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory prostaglandins, thereby alleviating symptoms associated with inflammatory diseases.

Antioxidant Properties

Research indicates that TFM-ACA exhibits antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and cardiovascular disorders. The antioxidant capacity of TFM-ACA may enhance its therapeutic potential in protecting against oxidative stress-related conditions.

Case Studies

- Anti-inflammatory Effects : A study published in the journal Molecules examined the anti-inflammatory effects of TFM-ACA in vitro. The findings indicated a significant reduction in pro-inflammatory cytokines when cells were treated with TFM-ACA compared to untreated controls.

- Antioxidant Activity : Another investigation highlighted the compound's ability to scavenge free radicals effectively. The study utilized various assays to measure the radical-scavenging capacity of TFM-ACA, demonstrating its potential as a protective agent against oxidative damage .

Comparative Analysis

To better understand the unique properties of TFM-ACA, it is useful to compare it with other related compounds:

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Cinnamic Acid | C9H8O3 | Lacks trifluoromethyl and acetamido groups | Limited anti-inflammatory effects |

| 2-Trifluoromethylcinnamic Acid | C11H9F3O2 | Similar structure without acetamido group | Moderate enzyme inhibition |

| Alpha-Acetamidocinnamic Acid | C11H11NO3 | Lacks trifluoromethyl group | Notable anti-inflammatory properties |

Propriétés

IUPAC Name |

(E)-2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c1-7(17)16-10(11(18)19)6-8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,17)(H,18,19)/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLNJIRMSFAIEV-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=CC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C/C1=CC=CC=C1C(F)(F)F)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.